molecular formula C11H13NO5S B3362999 4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid CAS No. 1016792-92-9

4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid

Cat. No.: B3362999
CAS No.: 1016792-92-9
M. Wt: 271.29 g/mol
InChI Key: ZHLVLKBGAXBAMW-UHFFFAOYSA-N
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Description

4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid is an organic compound with the molecular formula C11H13NO5S and a molecular weight of 271.29 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a dimethylcarbamoyl group and a methanesulfonyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of 4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid involves its interaction with specific molecular targets. The dimethylcarbamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methanesulfonyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds to 4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid include:

    4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid: This compound has a similar structure but with a methylcarbamoyl group instead of a dimethylcarbamoyl group.

    4-[(Ethylcarbamoyl)methanesulfonyl]benzoic acid: This compound features an ethylcarbamoyl group in place of the dimethylcarbamoyl group.

    4-[(Dimethylcarbamoyl)ethanesulfonyl]benzoic acid: This compound has an ethanesulfonyl group instead of a methanesulfonyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[2-(dimethylamino)-2-oxoethyl]sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c1-12(2)10(13)7-18(16,17)9-5-3-8(4-6-9)11(14)15/h3-6H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLVLKBGAXBAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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